3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide
Description
Chemical Identity and Nomenclature
3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its structural composition of a pyridine ring substituted at the 3-position with a 4-nitrobenzyl ether group, existing as the hydrobromide salt form. The compound is catalogued under the Chemical Abstracts Service number 1158774-34-5, with alternative registry numbers including 207509-46-4 for the free base form. The molecular descriptor number MFCD12128996 provides additional identification within chemical databases.
The nomenclature alternatives for this compound include several systematic variations that reflect different naming conventions used across chemical literature and commercial suppliers. These include "3-[(4-nitrophenyl)methoxy]pyridine hydrobromide" and "pyridine, 3-[(4-nitrophenyl)methoxy]-, hydrobromide," which emphasize different aspects of the molecular connectivity. The hydrobromide salt designation indicates the presence of a bromide anion associated with a protonated nitrogen center, typically the pyridine nitrogen, which enhances the compound's stability and handling properties compared to the free base form.
Historical Development and Discovery
The development of 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide emerges from the broader historical context of pyridine derivative chemistry, which has evolved significantly since the mid-20th century. The synthesis of nitrobenzyl-substituted pyridines gained prominence through research into heterocyclic modifications that could enhance biological activity and chemical reactivity. The specific preparation of this compound involves sophisticated synthetic methodologies that build upon established protocols for ether formation between pyridine hydroxyl derivatives and nitrobenzyl halides.
The synthetic approach typically employed for this compound follows a multi-step pathway beginning with the appropriate hydroxypyridine precursor, which undergoes alkylation reactions with 4-nitrobenzyl bromide under basic conditions. The resulting free base is subsequently converted to the hydrobromide salt through treatment with hydrobromic acid, providing enhanced crystallinity and stability for storage and handling purposes. This synthetic strategy reflects the accumulated knowledge in heterocyclic chemistry developed over decades of research into pyridine modifications.
Significance in Heterocyclic Chemistry
Within the broader context of heterocyclic chemistry, 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide occupies a notable position due to its combination of structural features that influence both electronic properties and chemical reactivity. The pyridine ring system provides a basic heterocyclic framework with well-established coordination chemistry and aromatic stability, while the 4-nitrobenzyl ether substituent introduces significant electronic effects through both the electron-withdrawing nitro group and the flexible ether linkage.
The compound exemplifies the principles of heterocyclic modification where strategic substitution patterns can dramatically alter molecular properties compared to the parent pyridine structure. The ether oxygen atom at the 3-position of pyridine creates a unique electronic environment that affects both the basicity of the pyridine nitrogen and the overall molecular geometry. This positioning allows for potential coordination interactions and hydrogen bonding that are not available in simpler pyridine derivatives.
The nitro group present on the benzyl moiety serves multiple functions within the molecular architecture. As a strong electron-withdrawing group, it significantly influences the electronic distribution throughout the entire molecular framework, affecting both the aromatic character of the benzyl ring and the electronic properties of the ether linkage. This electronic modulation has important implications for the compound's chemical reactivity and potential interactions with biological targets or other chemical species.
Relationship to Parent Compound 3-[(4-Nitrophenyl)methoxy]pyridine
The relationship between 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide and its parent compound 3-[(4-Nitrophenyl)methoxy]pyridine reveals important insights into the effects of salt formation on molecular properties and applications. The parent compound, with molecular formula C12H10N2O3 and molecular weight of 230.22 grams per mole, represents the free base form without the associated bromide anion.
| Property | Parent Compound | Hydrobromide Salt |
|---|---|---|
| Molecular Formula | C12H10N2O3 | C12H11BrN2O3 |
| Molecular Weight | 230.22 g/mol | 311.13 g/mol |
| Physical State | Free base | Hydrobromide salt |
| Stability | Moderate | Enhanced |
| Solubility | Variable | Improved aqueous solubility |
The conversion from the free base to the hydrobromide salt form involves protonation of the pyridine nitrogen atom, resulting in the formation of a pyridinium cation balanced by the bromide anion. This salt formation process significantly alters the physical and chemical properties of the compound, generally improving stability, handling characteristics, and solubility in polar solvents. The ionic nature of the hydrobromide salt makes it more amenable to purification processes and provides better defined melting points compared to the often hygroscopic or oil-like free base forms.
The electronic structure modifications that occur upon salt formation also influence the compound's reactivity patterns. The positively charged pyridinium nitrogen in the hydrobromide salt creates an electron-deficient center that can participate in different types of chemical interactions compared to the neutral pyridine nitrogen in the parent compound. This charge distribution affects the overall molecular electrostatic potential and influences how the compound interacts with other chemical species, whether in synthetic transformations or potential biological applications.
Properties
IUPAC Name |
3-[(4-nitrophenyl)methoxy]pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3.BrH/c15-14(16)11-5-3-10(4-6-11)9-17-12-2-1-7-13-8-12;/h1-8H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGRUNRSXXWMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC2=CC=C(C=C2)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide typically involves the reaction of 4-nitrobenzyl bromide with 3-hydroxypyridine in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium cyanide, sodium thiolate.
Coupling Reactions: Boronic acids, palladium catalysts, bases such as potassium carbonate.
Major Products
Reduction: 3-[(4-Aminobenzyl)oxy]pyridine.
Substitution: 3-[(4-Nitrobenzyl)oxy]pyridine derivatives with different substituents.
Coupling: Biaryl compounds.
Scientific Research Applications
The compound exhibits a range of biological activities that make it valuable for research and potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds, including 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide, show promise in anticancer applications. For instance, research has demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific investigations into the cytotoxic effects on ovarian and breast cancer cells have shown moderate efficacy, suggesting a potential role in cancer therapeutics .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies suggest that it may disrupt bacterial cell wall synthesis and interfere with metabolic pathways, making it a candidate for developing new antimicrobial agents . The effectiveness of such compounds highlights their potential in addressing antibiotic resistance.
Neuroprotective Effects
Research indicates that 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide may possess neuroprotective properties. Compounds with similar structures have demonstrated effects on the central nervous system, including potential antidepressant effects. Binding affinity studies reveal interactions with neurotransmitter receptors, which are crucial for mood regulation and cognitive function .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer properties of pyridine derivatives involved synthesizing several analogs of 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide. These compounds were tested against ovarian and breast cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity towards non-cancerous cells, suggesting a selective action that could be beneficial in cancer treatment .
Case Study 2: Antimicrobial Activity Evaluation
In another study focusing on antimicrobial properties, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibition rates, particularly against resistant strains. The mechanism was hypothesized to involve the disruption of bacterial membrane integrity and interference with essential metabolic functions .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The pyridine ring can also participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
Molecular Weight Similarity : All listed compounds have molecular weights clustered around 311 g/mol, suggesting comparable bulk properties (e.g., solubility in organic solvents) .
The carbamate group in 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate may confer hydrolytic instability under acidic or basic conditions, unlike the more robust ether linkage in the target compound. The morpholine ring in 4-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-morpholine adds a heterocyclic base, likely improving water solubility compared to the hydrobromide salt form of the target compound .
Salt vs. Neutral Forms : The hydrobromide salt in the target compound enhances polarity and aqueous solubility compared to neutral analogs like 4-(Benzyloxy)-3-iodopyridine.
Functional and Application Differences
Reactivity and Stability:
- Nitro Group Impact : The nitro group in the target compound may facilitate reduction reactions (e.g., catalytic hydrogenation to an amine) or participate in electrophilic aromatic substitution, unlike halogenated analogs (e.g., 4-(Benzyloxy)-3-iodopyridine), which are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Salt Form : The hydrobromide counterion could improve crystallinity and shelf stability compared to neutral morpholine or carbamate derivatives .
Hazard Classification:
While specific hazard data for the target compound is unavailable, structurally related compounds such as 3-[(4-Nitrobenzyl)oxy]pyrrolidine (CAS 946726-63-2) are classified as irritants (Xi) . This suggests similar handling precautions for the hydrobromide derivative, including the use of personal protective equipment.
Research and Industrial Relevance
- Discontinued Status : The target compound’s discontinued status (as per CymitQuimica) limits its use in current research, necessitating substitution with analogs like 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate for applications requiring pyridine-based scaffolds .
Biological Activity
Overview
3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- IUPAC Name: 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide
- CAS Number: 1158774-34-5
- Molecular Formula: C12H12BrN2O3
- Molecular Weight: 302.14 g/mol
The compound features a pyridine ring substituted with a nitrobenzyl ether group, which is significant for its biological activity.
The biological activity of 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the nitro group enhances the compound's lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, which could alter metabolic pathways.
- Receptor Modulation: It may interact with receptors involved in neurotransmission or other signaling pathways.
- Antimicrobial Activity: Its structure suggests potential activity against bacterial and fungal pathogens.
Antimicrobial Activity
Research has indicated that compounds similar to 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide exhibit significant antimicrobial properties. For example, studies have shown that derivatives can inhibit the growth of various bacterial strains.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide | Staphylococcus aureus | 32 µg/mL |
| 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide | Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated that this compound exhibits selective cytotoxic effects, which may be useful in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies
- Study on Hepatitis C Virus Inhibition : A study explored the efficacy of similar pyridine derivatives against Hepatitis C virus (HCV). The results indicated that these compounds could inhibit viral replication by targeting NS5B polymerase, suggesting a potential therapeutic application for 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide in antiviral drug development .
- Neuroprotective Effects : Another research highlighted the neuroprotective effects of pyridine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, indicating their potential use in treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution between 4-nitrobenzyl bromide and 3-hydroxypyridine, followed by hydrobromide salt formation. Key steps include:
- Reagent ratios : Use a 1.2:1 molar excess of 4-nitrobenzyl bromide to 3-hydroxypyridine to minimize side reactions.
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) at reflux (40-60°C) improves yield .
- Purification : Recrystallization from ethanol/water (3:1 v/v) yields high-purity crystals (≥98% by HPLC) .
- Data contradiction : Higher temperatures (>70°C) may degrade the nitrobenzyl group; monitor via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .
Q. How can the stability of 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide be assessed under varying storage conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal stability : Store at 25°C, 40°C, and 60°C for 1–6 months; analyze degradation via HPLC (C18 column, 0.1% TFA/acetonitrile gradient).
- Light sensitivity : Expose to UV (254 nm) and visible light; monitor nitro group reduction using FTIR (loss of NO2 peak at ~1520 cm⁻¹) .
- Recommendation : Store in amber vials at -20°C under inert gas (argon) to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in photoelectron transfer studies?
- Methodology : Use time-resolved spectroscopy (e.g., transient absorption spectroscopy) to track electron transfer kinetics.
- Experimental design : Dissolve the compound in acetonitrile with a sacrificial donor (e.g., triethylamine) and irradiate at 350 nm .
- Key findings : The nitro group acts as an electron acceptor, facilitating charge separation (lifetime ≈ 2.3 ns) .
Q. How does structural modification of the pyridine ring influence bioactivity against protozoan parasites?
- Methodology : Synthesize analogs (e.g., 3-[(4-aminobenzyl)oxy]pyridine) and test in vitro against Leishmania spp.:
- Biological assay : IC50 values determined via MTT assay after 72-hour exposure .
- SAR analysis : Nitro-to-amino substitution reduces IC50 from 12 µM to 8 µM, suggesting enhanced membrane permeability .
Q. What advanced analytical techniques resolve ambiguities in crystallographic data for this compound?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation:
- Parameters : Space group P2₁/c, Z = 4; refine using SHELXL .
- Key metrics : Bond lengths (C–Br = 1.89 Å) and torsion angles confirm steric hindrance from the nitrobenzyl group .
- Contradiction : Discrepancies in unit cell dimensions (±0.02 Å) may arise from solvent inclusion during crystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
